molecular formula C18H14N2O2 B5822026 methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate

methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate

Cat. No. B5822026
M. Wt: 290.3 g/mol
InChI Key: QTRJWBPPFACBIW-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate, also known as Methyl CBI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.

Scientific Research Applications

Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has been studied for its potential therapeutic applications, including its anti-inflammatory, neuroprotective, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases. methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI is not fully understood. However, it has been suggested that it may act through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has also been shown to bind to the GABA-A receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the protection against neuronal damage. It has also been found to increase the expression of antioxidant enzymes and to decrease oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, it also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

Future research on methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI should focus on its mechanism of action and its potential therapeutic applications. Studies should also investigate the optimal dosage and administration methods for methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI to maximize its therapeutic effects while minimizing its potential toxicity. Additionally, the development of more efficient synthesis methods and the optimization of its physical and chemical properties may improve its potential for clinical use.
Conclusion:
methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate 1-(2-cyanobenzyl)-1H-indole-3-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, neuroprotective, and anticancer properties have been studied extensively, and it has shown promise as a potential therapeutic agent. Future research should focus on its mechanism of action and its potential clinical applications, as well as the optimization of its physical and chemical properties.

Synthesis Methods

Methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI can be synthesized using various methods, including the Pictet-Spengler reaction, the Buchwald-Hartwig reaction, and the Suzuki-Miyaura reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde in the presence of a Lewis acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI. The Suzuki-Miyaura reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst to form methyl 1-(2-cyanobenzyl)-1H-indole-3-carboxylate CBI.

properties

IUPAC Name

methyl 1-[(2-cyanophenyl)methyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-22-18(21)16-12-20(17-9-5-4-8-15(16)17)11-14-7-3-2-6-13(14)10-19/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRJWBPPFACBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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